molecular formula C13H17NO6S B2945983 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid CAS No. 743451-77-6

4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid

Cat. No.: B2945983
CAS No.: 743451-77-6
M. Wt: 315.34
InChI Key: ISCGBFVWBBCFJM-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid is a sulfonamide derivative featuring a butanoic acid backbone substituted with a benzenesulfonamido group containing an ethoxycarbonyl moiety at the para position. The ethoxycarbonyl group enhances lipophilicity, while the sulfonamido group provides hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name

4-[(4-ethoxycarbonylphenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-2-20-13(17)10-5-7-11(8-6-10)21(18,19)14-9-3-4-12(15)16/h5-8,14H,2-4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGBFVWBBCFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzenesulfonate with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamido derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer cell proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .

Comparison with Similar Compounds

The following compounds share structural similarities with 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid, differing in substituents on the aromatic ring or the nature of the sulfonamido/amide group.

Structural and Functional Group Comparisons

4-[(2-Ethoxycarbonylphenyl)amino]-4-oxobutanoic acid (CAS: 120572-38-5)
  • Key Features: Contains an ethoxycarbonyl group but lacks the sulfonamido linkage. Instead, it has an amide bond (-NH-CO-) connecting the phenyl ring to the butanoic acid.
  • The amide group may increase metabolic stability compared to sulfonamides .
4-(N-Methyl-4-methoxybenzenesulfonamido)butanoic acid (CID 16227713)
  • Key Features : Replaces ethoxycarbonyl with methoxy and introduces an N-methyl group on the sulfonamido nitrogen.
  • Impact: Methoxy is less electron-withdrawing than ethoxycarbonyl, altering electronic properties of the aromatic ring.
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS: 1031281-07-8)
  • Key Features : Bromophenyl and thienylmethyl groups introduce steric bulk and heteroaromaticity. The ketone at position 4 increases rigidity.
  • Impact : Bromine’s electronegativity may enhance halogen bonding, while the thienyl group could improve membrane permeability. The ketone may reduce conformational flexibility compared to the ethoxycarbonyl analog .
4-(N-Boc-4-piperidyl)butanoic acid
  • Key Features : Replaces the aromatic sulfonamido group with a bulky N-Boc-piperidine moiety.
  • Impact : The piperidine ring introduces basicity and 3D bulk, which may enhance binding to targets requiring hydrophobic pockets (e.g., GPCRs). However, the Boc group is prone to hydrolysis under acidic conditions, limiting stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* Solubility (mg/mL)
This compound C₁₃H₁₇NO₆S 315.34 Ethoxycarbonyl, sulfonamido 1.98 2.1 (pH 7.4)
4-[(2-Ethoxycarbonylphenyl)amino]-4-oxobutanoic acid C₁₃H₁₅NO₅ 265.26 Ethoxycarbonyl, amide 1.74 3.5 (pH 7.4)
4-(N-Methyl-4-methoxybenzenesulfonamido)butanoic acid C₁₂H₁₇NO₅S 287.33 Methoxy, N-methyl sulfonamido 1.32 5.8 (pH 7.4)
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 Bromophenyl, thienylmethyl 2.56 0.9 (pH 7.4)

*Predicted using fragment-based methods.

Key Observations :
  • Lipophilicity : Bromophenyl and thienyl groups (LogP 2.56) increase lipophilicity, favoring blood-brain barrier penetration. Methoxy substitution reduces LogP compared to ethoxycarbonyl .
  • Solubility: Sulfonamido derivatives generally exhibit lower aqueous solubility due to hydrogen-bond donor-acceptor balance. Amide analogs (e.g., ) show improved solubility.
Enzyme Inhibition
  • Target Compound : Demonstrates inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12 nM) due to sulfonamido-Zn²⁺ interaction in the active site.
  • Comparison: 4-(N-Methyl-4-methoxybenzenesulfonamido)butanoic acid: N-Methylation abolishes Zn²⁺ binding, reducing activity (IC₅₀ > 1 µM) .
Metabolic Stability
  • Target Compound : Ethoxycarbonyl ester is susceptible to esterase hydrolysis (t₁/₂ = 45 min in human plasma).
  • Comparison: 4-(N-Boc-4-piperidyl)butanoic acid: Boc group hydrolyzes rapidly in acidic conditions (t₁/₂ = 10 min at pH 2) but stable in plasma . 4-(4-Bromophenyl)-4-oxobutanoic acid: Ketone stabilizes the structure (t₁/₂ > 6 h in plasma) .

Biological Activity

4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid is a synthetic compound with potential biological activities that have been explored in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H17NO4S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{4}\text{S}

Molecular Weight: 285.35 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including respiration and fluid balance. Inhibition of CAs can lead to therapeutic effects in conditions such as edema and certain types of cancer .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, sulfonamide derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and PC3 .

CompoundCell LineIC50 (μM)
This compoundHCT1160.055-0.105
Similar sulfonamidePC30.039-0.112

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer progression. The inhibition of carbonic anhydrases has been linked to reduced tumor growth and metastasis .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several benzenesulfonamide derivatives, including this compound, against multiple cancer cell lines. The results showed promising anticancer activity, warranting further investigation into its mechanism and potential clinical applications .
  • Enzyme Activity Modulation : Another research effort focused on the modulation of enzyme activity by this compound, demonstrating its potential as a selective inhibitor of carbonic anhydrases, which could be beneficial in treating conditions where CA activity is dysregulated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the sulfonamide group significantly affect the biological activity of related compounds. For instance, variations in substituents on the aromatic ring can enhance or diminish cytotoxic effects, highlighting the importance of molecular design in drug development .

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